molecular formula C11H10N2O3S B1491994 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2097960-00-2

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No. B1491994
CAS RN: 2097960-00-2
M. Wt: 250.28 g/mol
InChI Key: KPTMGFNWCCGOQT-UHFFFAOYSA-N
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Description

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (TDC) is a heterocyclic compound with a thiophene ring and an imidazooxazine core. It is an important precursor to a variety of biologically active compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. TDC has been used in a variety of scientific research applications, including synthesis of pharmaceuticals, as an intermediate in organic synthesis, and as a reagent in biochemical and pharmacological studies.

Scientific Research Applications

Synthesis and Derivative Studies

Novel Derivative Synthesis : Research has led to the synthesis of novel derivatives of imidazo and oxazine compounds, such as 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid and 4H-imidazo[2,3-c]pyrido[2,3-e][1,4]oxazine, showcasing the versatility of these heterocycles in chemical synthesis (Gauthier & Duceppe, 1984).

Antitubercular Nitroimidazoles : A study on (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines revealed their potential as antitubercular agents, emphasizing the critical role of the imidazo[2,1-c] ring system in medicinal chemistry for developing new treatments for tuberculosis (Kim et al., 2009).

Antimicrobial Activities : The synthesis and evaluation of new quinolones with heterocyclic substituents, including oxazoline and oxazine rings, have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This highlights the compound's potential application in developing new antibacterial agents (Cooper et al., 1990).

properties

IUPAC Name

6-thiophen-2-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-11(15)7-4-13-5-8(9-2-1-3-17-9)16-6-10(13)12-7/h1-4,8H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMGFNWCCGOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 3
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 4
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 5
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 6
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

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